4-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-phenyl-5(4H)-isoxazolone
Overview
Description
4-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-phenyl-5(4H)-isoxazolone is a useful research compound. Its molecular formula is C24H18FNO4 and its molecular weight is 403.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 403.12198622 g/mol and the complexity rating of the compound is 650. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Anticancer Activity
The synthesis of a new series of 4-(4-methoxybenzylidene)-2-substitutedphenyl-5(4H)-oxazolone derivatives, including compounds related to the specified chemical, has been explored. These derivatives were synthesized using the Erlenmeyer condition and evaluated for their anticancer activity against human cancer cell lines. Compound 3e, specifically, showed promising activity against hepatocellular and colorectal carcinoma cell lines, indicating a potential therapeutic application in cancer treatment (Biointerface Research in Applied Chemistry, 2020).
Crystallographic and Theoretical Studies
Crystallographic and theoretical studies of arylidene-isoxazolone compounds have provided insight into their molecular geometry, vibrational frequencies, and potential electrostatic maps. Such studies facilitate the understanding of the structural basis for the biological activities of these compounds and support the design of new derivatives with enhanced properties (Journal of Molecular Structure, 2011).
Antimicrobial Activity
Novel fluorine-containing imidazolones, which share structural similarities with the compound , have been synthesized and evaluated for their antimicrobial activities. These studies underline the potential of such compounds in addressing bacterial and fungal infections, with certain derivatives showing potent activity against Candida albicans and Aspergillus clavatus (Russian Journal of Organic Chemistry, 2021).
Anti-Inflammatory and Analgesic Activities
Research into imidazolyl acetic acid derivatives, structurally related to the specified compound, highlights their anti-inflammatory and analgesic activities. This indicates the potential application of these compounds in the treatment of inflammation and pain, contributing to the development of new therapeutic agents (Archives of Pharmacal Research, 2008).
Nonlinear Optical (NLO) Crystals
Isoxazolone-based compounds have been utilized in the synthesis of nonlinear optical (NLO) crystals, demonstrating significant second-harmonic generation (SHG) effects. This research opens avenues for the application of these compounds in optical technologies, such as in the development of new materials for laser systems and optical communications (CrystEngComm, 2015).
Properties
IUPAC Name |
(4Z)-4-[[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]-3-phenyl-1,2-oxazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FNO4/c1-28-22-14-17(9-12-21(22)29-15-16-7-10-19(25)11-8-16)13-20-23(26-30-24(20)27)18-5-3-2-4-6-18/h2-14H,15H2,1H3/b20-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXYYIPUHBGJIS-MOSHPQCFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=NOC2=O)C3=CC=CC=C3)OCC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=NOC2=O)C3=CC=CC=C3)OCC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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